molecular formula C7H10O3 B8253888 (R)-Methyl 2-oxocyclopentanecarboxylate

(R)-Methyl 2-oxocyclopentanecarboxylate

Cat. No.: B8253888
M. Wt: 142.15 g/mol
InChI Key: PZBBESSUKAHBHD-RXMQYKEDSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 142.1525 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Methyl 2-oxocyclopentanecarboxylate can be achieved through several methods. One common method involves the esterification of cyclopentanone-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polymer-supported catalysts and sonochemical methods can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

(R)-Methyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone-2-carboxylic acid.

    Reduction: Cyclopentanone-2-methanol.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

(R)-Methyl 2-oxocyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-Methyl 2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a six-membered ring.

    Methyl 2-oxocyclobutanecarboxylate: Similar structure but with a four-membered ring.

Uniqueness

(R)-Methyl 2-oxocyclopentanecarboxylate is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. Its reactivity and stability differ from those of its analogs, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl (1R)-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBESSUKAHBHD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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